

Fmoc-5-Aminovaleric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-5-Ava-OH**

Cat. No.: **B557868**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fmoc-5-aminovaleric acid (**Fmoc-5-Ava-OH**) is a pivotal bifunctional molecule widely employed in the fields of peptide chemistry, drug development, and bioconjugation. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for a technical audience.

Core Chemical Properties

Fmoc-5-Ava-OH is an N-terminally protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group, essential for stepwise peptide synthesis. The five-carbon chain of the aminovaleric acid serves as a flexible spacer or linker, which is crucial in the design of various therapeutic and diagnostic agents.

Physicochemical Data

A summary of the key quantitative data for **Fmoc-5-Ava-OH** is presented in Table 1.

Property	Value	References
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[1] [2] [3]
Molecular Weight	339.39 g/mol	[2] [3]
CAS Number	123622-48-0	[1] [2] [3]
Appearance	White to off-white powder	[1]
Melting Point	137-145 °C	[4]
Purity	≥98.0% (HPLC)	[1]
Storage Temperature	2-8°C	[4]

Solubility

While comprehensive solubility data in a wide range of solvents is not readily available in published literature, Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). One study has reported that most Fmoc-protected amino acids, including presumably **Fmoc-5-Ava-OH**, are highly soluble (>0.9 M) in the green solvent PolarClean.[\[5\]](#) The solubility of the parent compound, 5-aminovaleric acid, is high in water (1000 mg/mL at 20 °C).[\[6\]](#)[\[7\]](#)

Applications in Research and Development

The unique structural features of **Fmoc-5-Ava-OH** make it a versatile tool in several areas of chemical biology and drug discovery.

- Solid-Phase Peptide Synthesis (SPPS): The primary application of **Fmoc-5-Ava-OH** is as a building block in SPPS.[\[4\]](#) The Fmoc group protects the amine terminus during the coupling of the carboxylic acid to the growing peptide chain. Its subsequent removal under mild basic conditions allows for the stepwise elongation of the peptide.[\[8\]](#)[\[9\]](#)
- Linker and Spacer: The five-carbon chain of aminovaleric acid provides a flexible and hydrophilic spacer. This is particularly valuable in the design of antibody-drug conjugates (ADCs), where the linker connects the antibody to the cytotoxic payload, influencing the

stability, solubility, and efficacy of the conjugate.[10][11] It is also used to attach biomolecules to surfaces or other molecules in bioconjugation applications.[1]

- Drug Development: **Fmoc-5-Ava-OH** is a component in the synthesis of various therapeutic agents, including peptide-based drugs and peptidomimetics.[1] For instance, it has been used in the synthesis of fatty acid-based dimeric peptides with inhibitory activity against PSD-95.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving **Fmoc-5-Ava-OH**.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-5-Ava-OH

This protocol describes the manual coupling of **Fmoc-5-Ava-OH** to a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-5-Ava-OH**
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF
- Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
- Reaction vessel (e.g., fritted syringe)

Procedure:

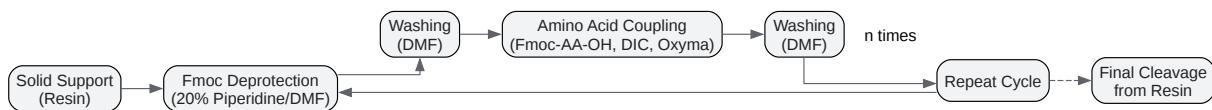
- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]
- Fmoc Deprotection:
 - Drain the DMF from the resin.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.[13]
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. [13]
 - Drain the piperidine solution.
- Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform washes in the following sequence: DMF (3 times), DCM (3 times), and MeOH (3 times).[13]
- Coupling of **Fmoc-5-Ava-OH**:
 - Prepare a solution of **Fmoc-5-Ava-OH** (e.g., 3 equivalents relative to resin loading) and an activating agent like OxymaPure (3 equivalents) in DMF.
 - Add the coupling agent, such as DIC (3 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[14]
 - Add the activated **Fmoc-5-Ava-OH** solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
- Washing: Drain the coupling solution and wash the resin with DMF (3 times) to remove excess reagents.
- Confirmation of Coupling (Optional): A qualitative Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. [13]

- Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

Cleavage of the Fmoc Protecting Group

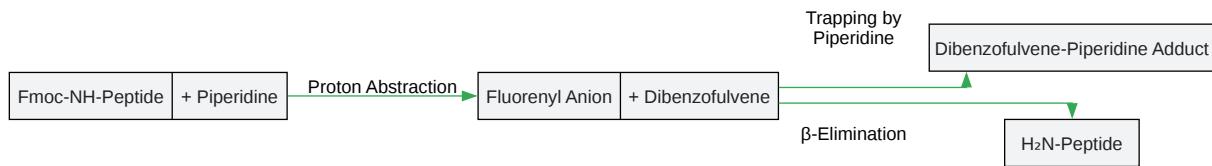
The removal of the Fmoc group is a critical step in SPPS, enabling the elongation of the peptide chain.

Materials:


- **Fmoc-5-Ava-OH**-coupled peptide-resin
- Deprotection solution: 20% piperidine in DMF (v/v)
- Washing solvent: DMF
- Reaction vessel

Procedure:

- Resin Preparation: Ensure the **Fmoc-5-Ava-OH**-coupled peptide-resin is in the reaction vessel and has been washed with DMF.
- Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 1-3 minutes at room temperature.^[13] This initial, short treatment helps to minimize potential side reactions.
- Solution Removal: Drain the piperidine solution from the reaction vessel.
- Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.^[13]
- Solution Removal: Drain the piperidine solution.
- Washing: Wash the resin extensively with DMF (at least 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.


Visualizing Workflows and Mechanisms

To better illustrate the processes in which **Fmoc-5-Ava-OH** is a key component, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc group deprotection using piperidine.

Conclusion

Fmoc-5-aminovaleric acid is a cornerstone building block for chemists and drug developers. Its well-defined chemical properties, coupled with its utility as both a protected amino acid and a flexible linker, ensure its continued and widespread application in the synthesis of complex peptides and sophisticated bioconjugates. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this versatile reagent in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 5-(Fmoc-amino)valeric acid, 98% | Fisher Scientific [fishersci.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- To cite this document: BenchChem. [Fmoc-5-Aminovaleric Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557868#fmoc-5-ava-oh-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com